molecular formula C16H15NO B3055894 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 6772-61-8

2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3055894
CAS No.: 6772-61-8
M. Wt: 237.3 g/mol
InChI Key: MDQDPTFLHWZMPT-UHFFFAOYSA-N
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Description

2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Derivatives

  • A study by Chen Zhan-guo (2008) explored a new method for synthesizing a derivative of 3,4-dihydroisoquinolin-1(2H)-one, providing a mild and efficient synthetic route with high yield (Chen Zhan-guo, 2008).
  • Freeman et al. (2023) demonstrated a general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, indicating versatility in chemical synthesis (Freeman et al., 2023).
  • Mujde et al. (2011) reported a new preparation method for the 3,4-dihydroisoquinolin-1(2H)-one skeleton, crucial for isoquinoline alkaloids (Mujde et al., 2011).

Potential Medical Applications

  • Cheon et al. (1999) explored the synthesis and in vitro antitumor activity of isoquinolone derivatives, highlighting potential therapeutic applications (Cheon et al., 1999).
  • Lv et al. (2014) reported on the design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives, demonstrating good antitumor activity against certain cancer cells (Lv et al., 2014).

Other Chemical Synthesis and Applications

  • Liermann and Opatz (2008) discussed the transformation of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles into lamellarin G trimethyl ether and lamellarin U, indicating the compound's role in complex chemical syntheses (Liermann & Opatz, 2008).
  • Severin et al. (2010) developed a one-pot procedure for synthesizing fluorinated 1-benzoyl-3,4-dihydroisoquinolines, showing the adaptability of the compound in various synthetic processes (Severin et al., 2010).

Properties

IUPAC Name

2-benzyl-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQDPTFLHWZMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449306
Record name 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6772-61-8
Record name 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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